Z-Trp-OBzl
CAS No.: 69876-37-5
Cat. No.: VC21542255
Molecular Formula: C26H24N2O4
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 69876-37-5 |
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Molecular Formula | C26H24N2O4 |
Molecular Weight | 428.5 g/mol |
IUPAC Name | benzyl (2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate |
Standard InChI | InChI=1S/C26H24N2O4/c29-25(31-17-19-9-3-1-4-10-19)24(15-21-16-27-23-14-8-7-13-22(21)23)28-26(30)32-18-20-11-5-2-6-12-20/h1-14,16,24,27H,15,17-18H2,(H,28,30)/t24-/m0/s1 |
Standard InChI Key | UHYCVEDLXBEKPC-DEOSSOPVSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
SMILES | C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
Chemical Structure and Properties
Molecular Formula and Weight
Z-Trp-OBzl has a well-defined chemical composition that contributes to its specific chemical behavior and applications. The key molecular parameters are summarized in the following table:
Property | Value |
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Molecular Formula | C26H24N2O4 |
Molecular Weight | 428.48 g/mol |
CAS Number | 69876-37-5 |
IUPAC Name | (S)-benzyl 2-(benzyloxycarbonylamino)-3-(1H-indol-3-yl)propanoate |
The molecular structure features a tryptophan core with its characteristic indole ring, which is modified with specific protecting groups to enhance its stability and utility in peptide synthesis applications .
Physical Properties
The physical characteristics of Z-Trp-OBzl have been determined through various analytical methods and are crucial for its identification, handling, and application in research and synthetic contexts. The following table summarizes these properties:
Physical Property | Value |
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Appearance | White to off-white powder |
Melting Point | 105-108°C |
Boiling Point | 656.7±55.0 °C (Predicted) |
Density | 1.266±0.06 g/cm³ (Predicted) |
pKa | 10.93±0.46 (Predicted) |
Solubility | Soluble in organic solvents |
Storage Conditions | Sealed in dry container, 2-8°C |
These physical properties influence the handling and storage requirements for Z-Trp-OBzl, which is typically kept in sealed containers with desiccant at temperatures below -20°C for long-term preservation to prevent degradation, bacterial contamination, oxidation, and secondary structure formation .
Chemical Structure
Z-Trp-OBzl consists of a tryptophan amino acid core modified with two protecting groups:
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The benzyloxycarbonyl (Z or Cbz) group attached to the alpha-amino group
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The benzyl ester group protecting the carboxyl function
The indole nucleus of tryptophan remains unmodified in this derivative, maintaining its characteristic reactivity and spectroscopic properties. The compound can be represented by several structural notations:
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IUPAC Condensed: Cbz-Trp-OBn
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Sequence representation: W (indicating the tryptophan residue)
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Full IUPAC name: N-benzoxycarbonyl-L-tryptophan benzyl ester
Synthesis and Preparation
The preparation of Z-Trp-OBzl involves several chemical procedures that require careful control of reaction conditions to ensure high yield and purity. The synthesis generally follows a multi-step process:
Synthetic Routes
The synthesis of Z-Trp-OBzl typically follows procedures common to amino acid protection chemistry:
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Protection of the alpha-amino group of L-tryptophan with a benzyloxycarbonyl (Z) group using benzyl chloroformate under alkaline conditions
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Esterification of the carboxyl group with benzyl alcohol, often using coupling reagents or via the formation of an acid chloride intermediate
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Purification steps involving recrystallization or chromatographic techniques to obtain the pure compound
These synthetic approaches need to be conducted under controlled conditions to prevent racemization and ensure stereochemical integrity of the final product .
Quality Control
The purity of synthesized Z-Trp-OBzl is typically assessed through multiple analytical techniques:
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High-Performance Liquid Chromatography (HPLC) - to ensure purity levels exceeding 99%
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Nuclear Magnetic Resonance (NMR) spectroscopy - to confirm structural integrity
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Mass Spectrometry (MS) - to verify molecular weight and formula
Commercial suppliers often provide quality analysis reports including these analytical data to confirm the identity and purity of the compound .
Applications
Peptide Synthesis
The primary application of Z-Trp-OBzl is in peptide synthesis, where it serves as a protected form of tryptophan:
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Solid-Phase Peptide Synthesis (SPPS): Z-Trp-OBzl is utilized in the assembly of peptide chains on solid supports, where the protecting groups prevent unwanted side reactions during the coupling steps.
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Solution-Phase Peptide Synthesis: The compound can also be employed in solution-phase approaches to peptide synthesis.
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Fragment Condensation: For the synthesis of larger peptides through the coupling of protected peptide fragments .
The dual protection strategy of Z-Trp-OBzl makes it particularly valuable in these contexts, as it allows for controlled and selective deprotection steps during the synthesis process.
Research Applications
Beyond its use in peptide synthesis, Z-Trp-OBzl and related compounds have found applications in various research domains:
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Protein-Protein Interaction Studies: Protected amino acids like Z-Trp-OBzl can be used to investigate protein-protein binding mechanisms.
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Enzyme Mechanism Research: The compound can be utilized in studies exploring enzymatic activity and catalytic mechanisms.
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Pharmacological Research: Related tryptophan derivatives have been investigated for their potential therapeutic properties .
Comparison with Similar Compounds
Z-Trp-OBzl belongs to a family of protected amino acid derivatives that share similar structural features but differ in their specific protecting groups or core amino acid. The following table compares Z-Trp-OBzl with related compounds:
Compound | Protecting Groups | Core Amino Acid | Primary Application |
---|---|---|---|
Z-Trp-OBzl | Z (amino) / Benzyl ester (carboxyl) | L-Tryptophan | Peptide synthesis |
Fmoc-Trp-OH | Fmoc (amino) / Free acid (carboxyl) | L-Tryptophan | SPPS (Fmoc strategy) |
Boc-Trp-OBzl | Boc (amino) / Benzyl ester (carboxyl) | L-Tryptophan | SPPS (Boc strategy) |
Z-Phe-OBzl | Z (amino) / Benzyl ester (carboxyl) | L-Phenylalanine | Peptide synthesis |
The choice between these different protected amino acid derivatives depends on the specific requirements of the synthesis strategy, including:
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Compatibility with other protecting groups in the target peptide
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Deprotection conditions (acidic, basic, or catalytic hydrogenation)
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Solubility in the reaction medium
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Susceptibility to racemization during coupling reactions
The Z (benzyloxycarbonyl) group used in Z-Trp-OBzl can be removed under mild catalytic hydrogenation conditions or strong acidic conditions, while the benzyl ester can be cleaved by catalytic hydrogenation or alkaline hydrolysis .
Current Research and Future Perspectives
Current research involving Z-Trp-OBzl and related tryptophan derivatives continues to explore their potential applications in various fields:
Medicinal Chemistry
The structural framework of Z-Trp-OBzl provides a foundation for developing compounds with potential therapeutic applications:
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Neurokinin Receptor Antagonists: As mentioned earlier, related compounds have shown promise as substance P antagonists, suggesting potential applications in pain management, inflammation, and neurogenic disorders .
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Anti-tumor Research: Some tryptophan derivatives have been investigated for their potential anti-tumor properties, though specific research on Z-Trp-OBzl in this context is limited in the provided search results.
Advanced Peptide Synthesis
The field of peptide synthesis continues to evolve, with protected amino acids like Z-Trp-OBzl playing crucial roles:
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Development of New Protecting Group Strategies: Research into novel protecting groups aims to improve selectivity, yield, and purity in peptide synthesis.
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Green Chemistry Approaches: Efforts to make peptide synthesis more environmentally friendly include exploring alternatives to traditional solvents and reagents.
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Automated and High-Throughput Synthesis: Protected amino acids like Z-Trp-OBzl are essential components in automated peptide synthesizers, which continue to advance in terms of efficiency and scale.
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